molecular formula C10H18 B13898025 1-Methylidene-4-propylcyclohexane

1-Methylidene-4-propylcyclohexane

Cat. No.: B13898025
M. Wt: 138.25 g/mol
InChI Key: MCEJMRGWSULIIA-UHFFFAOYSA-N
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Description

1-Methylidene-4-propylcyclohexane is an organic compound with the molecular formula C10H20 . It is a member of the cycloalkane family, which consists of cyclic hydrocarbons with single carbon-carbon bonds. This compound is characterized by a cyclohexane ring with a methylidene group (CH2) and a propyl group (C3H7) attached to it. The structure of this compound can be represented as a six-membered ring with these substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylidene-4-propylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of more complex precursors or the use of high-pressure reactors to facilitate the alkylation process. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylidene-4-propylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, bromination using bromine (Br2) in the presence of light or a radical initiator can yield brominated derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.

    Substitution: Halogens (Br2, Cl2) with appropriate initiators or catalysts.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1-Methylidene-4-propylcyclohexane has several applications in scientific research:

    Chemistry: It serves as a model compound for studying cycloalkane reactions and mechanisms. Its derivatives are used in the synthesis of more complex organic molecules.

    Biology: Research on its biological activity and potential as a bioactive compound is ongoing. It may have applications in the development of pharmaceuticals or agrochemicals.

    Medicine: Investigations into its pharmacological properties and potential therapeutic uses are being conducted.

    Industry: It is used as an intermediate in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methylidene-4-propylcyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through well-defined pathways. For example, in oxidation reactions, it may form reactive intermediates that lead to the formation of alcohols or ketones. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.

Comparison with Similar Compounds

    Cyclohexane: A simple cycloalkane with no substituents.

    Methylcyclohexane: A cyclohexane ring with a single methyl group.

    Propylcyclohexane: A cyclohexane ring with a single propyl group.

Comparison: 1-Methylidene-4-propylcyclohexane is unique due to the presence of both a methylidene and a propyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1-methylidene-4-propylcyclohexane

InChI

InChI=1S/C10H18/c1-3-4-10-7-5-9(2)6-8-10/h10H,2-8H2,1H3

InChI Key

MCEJMRGWSULIIA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=C)CC1

Origin of Product

United States

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